molecular formula C18H17N3O3S B11142363 ethyl (2-{[4-(1H-pyrrol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[4-(1H-pyrrol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11142363
M. Wt: 355.4 g/mol
InChI Key: HGVNGJADIMFFHM-UHFFFAOYSA-N
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Description

Ethyl (2-{[4-(1H-pyrrol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a pyrrole ring, a benzoyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[4-(1H-pyrrol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-(1H-pyrrol-1-yl)benzoic acid with thioamide under acidic conditions to form the thiazole ring. This intermediate is then esterified with ethyl bromoacetate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[4-(1H-pyrrol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Ethyl (2-{[4-(1H-pyrrol-1-yl)benzyl]amino}-1,3-thiazol-4-yl)acetate.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Ethyl (2-{[4-(1H-pyrrol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It serves as a probe in studying enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl (2-{[4-(1H-pyrrol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or disrupt cancer cell metabolism by binding to active sites or interfering with signaling pathways. The thiazole and pyrrole rings play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-{[4-(1H-imidazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate
  • Ethyl (2-{[4-(1H-indol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate
  • Ethyl (2-{[4-(1H-benzimidazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate

Uniqueness

Ethyl (2-{[4-(1H-pyrrol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate is unique due to the presence of the pyrrole ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties.

Biological Activity

Ethyl (2-{[4-(1H-pyrrol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, highlighting relevant research findings, case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{17}N_{3}O_{3}S, with a molecular weight of 355.4 g/mol. Its structure features a thiazole ring, a pyrrole moiety, and an ethyl acetate group, which are critical for its biological interactions. The presence of these functional groups suggests potential activity against various biological targets due to their known interactions in medicinal chemistry.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities. The thiazole and pyrrole rings are particularly noteworthy for their roles in enhancing the compound's pharmacological properties.

Key Biological Activities

  • Anticancer Activity : this compound has shown potential as an anticancer agent. Similar compounds have been noted for inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Activity : The thiazole ring is associated with antimicrobial properties. Compounds containing thiazole structures have demonstrated significant antibacterial and antifungal effects, suggesting that this compound may also possess similar activity.
  • Anti-inflammatory Effects : Some studies indicate that derivatives of thiazole and pyrrole can exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, a comparison with structurally related compounds is essential:

Compound NameStructure FeaturesBiological Activity
4-(1H-Pyrrol-1-yl)-benzamidePyrrole and amideAnticancer
Thiazole-based AntimicrobialsThiazole ringAntibacterial
Benzoyl-Pyrrole DerivativesPyrrole and benzoylAntifungal

This table illustrates that while many similar compounds exhibit notable biological activities, the combination of the thiazole ring with both pyrrole and benzoyl functionalities in this compound may provide enhanced selectivity towards specific biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antitumor Agents : Research on pyrazole derivatives has highlighted their ability to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, suggesting that similar mechanisms could be explored for thiazole and pyrrole derivatives like this compound .
  • In Vitro Studies : In vitro assays have shown that compounds with structural similarities to this compound can significantly reduce cell viability in cancer cell lines, indicating potential therapeutic applications .

Future Research Directions

Further research is necessary to elucidate the precise mechanisms of action for this compound. Key areas for future study include:

  • Mechanistic Studies : Investigating how this compound interacts at the molecular level with specific biological targets.
  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of this compound in a living organism.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl 2-[2-[(4-pyrrol-1-ylbenzoyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H17N3O3S/c1-2-24-16(22)11-14-12-25-18(19-14)20-17(23)13-5-7-15(8-6-13)21-9-3-4-10-21/h3-10,12H,2,11H2,1H3,(H,19,20,23)

InChI Key

HGVNGJADIMFFHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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